Euparin

Description

Structure

3D Structure

Properties

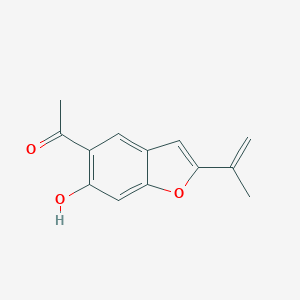

IUPAC Name |

1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUFDNZTKHPZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201256 | |

| Record name | Euparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-48-9 | |

| Record name | Euparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Eupatorin

Disclaimer

The following technical guide details the in vitro mechanism of action of Eupatorin (B191229) . While the user requested information on "Euparin," the available research from the search results with in-depth data on anti-cancer mechanisms of action, including apoptosis, cell cycle arrest, and specific signaling pathways, pertains to Eupatorin. Due to the lack of comparable data for this compound on this specific topic within the provided search results, this guide has been constructed based on the findings for Eupatorin to meet the structural and technical requirements of the request.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eupatorin, a natural flavonoid, has demonstrated significant in vitro cytotoxic effects against human breast cancer cell lines, primarily MCF-7 and MDA-MB-231.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis via the intrinsic pathway, induction of cell cycle arrest at the sub G0/G1 phase, and potent inhibition of the Phospho-Akt (p-Akt) signaling pathway.[1] Furthermore, Eupatorin exhibits anti-angiogenic and anti-metastatic properties by inhibiting vascular sprouting and impeding cancer cell migration and invasion.[1] These findings highlight Eupatorin as a promising candidate for further investigation in cancer therapeutics.

Cytotoxic Activity

Eupatorin exerts time- and dose-dependent cytotoxic effects on human breast carcinoma cells while showing significantly lower toxicity towards normal breast epithelial cells (MCF-10a).[1] The half-maximal inhibitory concentration (IC50) values underscore this selective cytotoxicity.

Data Presentation: Eupatorin IC50 Values

The following table summarizes the quantitative data on the cytotoxic activity of Eupatorin against various breast cell lines after 48 hours of treatment.

| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

| MCF-7 | Human Breast Carcinoma | ~5 | [1] |

| MDA-MB-231 | Human Breast Carcinoma | ~5 | [1] |

| MCF-10a | Normal Human Breast Epithelial | ~30 | [1] |

Core Mechanisms of Action

Induction of Apoptosis via Intrinsic Pathway

Eupatorin is a potent inducer of apoptosis in breast cancer cells, primarily acting through the mitochondrial (intrinsic) pathway.[1] This is evidenced by the preferential activation of caspase-9 over caspase-8.[1] Mechanistically, Eupatorin up-regulates the expression of several pro-apoptotic genes, including Bak1, Bax, and Bad, which leads to the release of cytochrome c and SMAC/Diablo from the mitochondria, subsequently activating the caspase cascade.[1]

Caption: Eupatorin-induced intrinsic apoptosis pathway in breast cancer cells.

Cell Cycle Arrest

Eupatorin demonstrates anti-proliferative activity by inducing cell cycle arrest in MCF-7 and MDA-MB-231 cells.[1] Flow cytometry analysis reveals a time-dependent accumulation of cells in the sub-G0/G1 phase, indicating that Eupatorin halts cell cycle progression before the DNA synthesis (S) phase and promotes the elimination of apoptotic cells.[1]

Caption: Eupatorin induces cell cycle arrest at the Sub G0/G1 phase.

Inhibition of Invasion, Migration, and Angiogenesis

Eupatorin effectively curtails the metastatic potential of breast cancer cells.[1] In wound healing assays, it prevents the complete closure of scratched MDA-MB-231 cell monolayers.[1] Furthermore, it significantly inhibits the migration and invasion of these cells through the membrane in a Boyden chamber assay.[1] Eupatorin also demonstrates anti-angiogenic properties by inhibiting the sprouting of new blood vessels in an ex vivo mouse aorta ring assay.[1]

Caption: Experimental workflow for assessing Eupatorin's anti-metastatic effects.

Experimental Protocols

Cell Viability (MTT Assay)

-

Cell Seeding: Plate breast cancer cells (MCF-7, MDA-MB-231) and normal cells (MCF-10a) in 96-well plates and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with varying concentrations of Eupatorin for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values.

Cell Cycle Analysis

-

Cell Treatment: Culture cells to ~70-80% confluency and treat with Eupatorin (e.g., 5 µg/mL) for different durations (e.g., 24, 48, 72 hours).

-

Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) using appropriate software.

Wound Healing Assay

-

Cell Seeding: Grow MDA-MB-231 cells in a 6-well plate until a confluent monolayer is formed.

-

Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing Eupatorin. An untreated well serves as a control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the wound at different points and compare the rate of closure between treated and untreated cells to assess cell migration.

Boyden Chamber Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8-μm pore size) in a 24-well plate.

-

Cell Seeding: Seed serum-starved MDA-MB-231 cells in the upper chamber in serum-free media containing Eupatorin.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for a specified period (e.g., 24 hours) to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom surface of the membrane.

-

Analysis: Count the number of stained, invaded cells under a microscope and express the result as a percentage of the control.[1]

References

Euparin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran (B130515) derivative that has garnered significant attention within the scientific community due to its diverse pharmacological activities. As a promising scaffold for drug discovery, a comprehensive understanding of its natural origins and efficient isolation methodologies is paramount. This technical guide provides an in-depth overview of the primary plant sources of this compound and detailed protocols for its extraction and purification, tailored for professionals in chemical and pharmaceutical research.

Natural Sources of this compound

This compound is predominantly found as a secondary metabolite in various plant species, particularly within the Asteraceae family. The genus Eupatorium is a notable source of this compound. Below is a summary of plant species reported to contain this compound.

| Plant Species | Family | Plant Part | Reference |

| Eupatorium buniifolium | Asteraceae | Aerial parts | [1][2] |

| Eupatorium chinense | Asteraceae | Not specified | |

| Eupatorium purpureum | Asteraceae | Not specified | [1] |

| Parastrephia sp. | Asteraceae | Not specified | |

| Ophryosporus lorentzii | Asteraceae | Not specified | [3] |

| Ophryosporus charua | Asteraceae | Not specified | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A widely adopted and effective strategy is bioassay-guided fractionation, which systematically partitions the crude extract to isolate the biologically active compound.

Experimental Protocol: Isolation from Eupatorium buniifolium

This protocol details the bioassay-guided isolation and purification of this compound from the aerial parts of Eupatorium buniifolium.

1. Plant Material and Extraction

-

Plant Material: Air-dried and ground aerial parts of Eupatorium buniifolium (500 g).

-

Extraction Solvent: Dichloromethane:Methanol (1:1 v/v).

-

Procedure:

-

Macerate the ground plant material in the extraction solvent for 24 hours at room temperature.

-

Perform vacuum filtration to separate the extract from the plant residue.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure to yield the crude organic extract.

-

2. Chromatographic Fractionation

-

Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

-

Mobile Phase: A gradient solvent system of hexane, ethyl acetate (B1210297), and methanol.

-

Procedure:

-

Subject the crude organic extract to column chromatography on a silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane:ethyl acetate (e.g., 9:1, 8:2, 1:1), 100% ethyl acetate, ethyl acetate:methanol (1:1), and finally 100% methanol.[4]

-

Collect the eluate in fractions (e.g., 250 mL each).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).[1]

-

Combine fractions exhibiting similar TLC profiles. This process typically yields several main fractions (e.g., F1-F5).

-

3. Bioassay-Guided Selection and Further Purification

-

Bioassay: In vitro antiviral assays (e.g., against poliovirus) are performed on each fraction to identify the most active one.

-

Procedure:

-

Fraction F2 has been identified as exhibiting the highest antiviral activity.[1]

-

Further purify fraction F2 using additional column chromatography on silica gel.

-

This secondary purification yields multiple sub-fractions.

-

From the bioactive sub-fraction F2.VI, this compound can be isolated as a pure compound.[1]

-

4. Final Purification and Characterization

-

Purification: The sub-fraction containing this compound may be subjected to a final purification step, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>95%).

-

Characterization: The structural identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

EI-MS (Electron Ionization-Mass Spectrometry)

-

UV (Ultraviolet) Spectroscopy

-

IR (Infrared) Spectroscopy

-

Quantitative Data

In a study on the isolation of this compound from Eupatorium buniifolium, the bioassay-guided fractionation of the organic extract led to the isolation of 39 mg of this compound from the most active fraction (F2.VI).[1] The initial quantity of the organic extract that yielded this fraction was not explicitly stated. The purity of the isolated this compound was determined to be greater than 95% by HPLC.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the isolation of this compound from a plant source using bioassay-guided fractionation.

Caption: Bioassay-guided isolation workflow for this compound.

References

Euparin (CAS 532-48-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin (CAS 532-48-9) is a naturally occurring benzofuran (B130515) derivative found in various plant species, notably from the Eupatorium genus.[1][2] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and available experimental data on this compound, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a small molecule with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below. It is important to note that variations in reported melting points exist in the literature, which may be attributable to differences in purity and analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 532-48-9 | [2][3] |

| Molecular Formula | C₁₃H₁₂O₃ | [2][3] |

| Molecular Weight | 216.23 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Color | Light yellow to yellow | [4] |

| Melting Point | 118.5 °C (from Ligroine) | [5] |

| 120–122 °C | [1] | |

| 123.1 °C | [3] | |

| Boiling Point | 258.3 °C at 760 mmHg | [5] |

| 348.72 °C | [3] | |

| Density | 1.187 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [6] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including antidepressant, antiviral, antifungal, and antioxidant effects. The underlying mechanisms for some of these activities have been partially elucidated.

Antidepressant Activity

Recent studies have highlighted the significant antidepressant-like effects of this compound. In vivo experiments using a Chronic Unpredictable Mild Stress (CUMS) model in mice have demonstrated that this compound can reverse depression-like behaviors.[4]

The proposed mechanism for its antidepressant action involves the modulation of the SAT1/NMDAR2B/BDNF signaling pathway . This compound administration has been shown to:

-

Increase the levels of monoamine neurotransmitters.

-

Decrease the activity of monoamine oxidase (MAO) and the levels of reactive oxygen species (ROS) in the brain.

-

Restore the expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF).[4]

Caption: Proposed mechanism of this compound's antidepressant activity.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against poliovirus types 1, 2, and 3.[1][6] The mechanism of action appears to target the initial stages of the viral replication cycle.[1][2] Studies have shown that this compound is effective from the point of virus adsorption to the host cell up to the first twenty minutes post-infection.[1][2]

Antifungal Activity

This compound also possesses antifungal properties, with reported activity against the dermatophyte Trichophyton mentagrophytes.[2][6] The precise mechanism of its antifungal action has not been fully detailed in the reviewed literature.

Antioxidant Activity

This compound exhibits moderate antioxidant activity, which is a common feature of phenolic compounds.[6] This activity is attributed to its ability to scavenge free radicals.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures that have been used to characterize the biological activities of this compound.

Bioassay-Guided Isolation and Purification of this compound

A study by Visintini Jaime et al. (2013) details the isolation of this compound from Eupatorium buniifolium.[1]

Caption: Workflow for the isolation and purification of this compound.

-

Extraction : Dried and powdered aerial parts of Eupatorium buniifolium are macerated with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature. The resulting organic extract is then concentrated under reduced pressure.[1]

-

Bioassay-Guided Fractionation : The crude organic extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity.[1]

-

Activity Testing : The collected fractions are tested for their antiviral activity using a plaque reduction assay against poliovirus.[1]

-

Purification of Active Compound : The most active fraction is further purified using repeated chromatographic techniques to yield pure this compound.[1]

-

Structure Elucidation : The identity and purity of the isolated this compound are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, EI-MS, UV, and IR spectroscopy) and High-Performance Liquid Chromatography (HPLC).[1]

In Vivo Antidepressant Activity Assessment (CUMS Model)

The Chronic Unpredictable Mild Stress (CUMS) model in mice is a widely accepted paradigm for evaluating antidepressant efficacy.

-

Animal Model : Male mice are subjected to a CUMS protocol for a period of several weeks. This involves the application of various mild and unpredictable stressors.

-

Drug Administration : this compound is administered orally at different doses (e.g., 8, 16, and 32 mg/kg) to the stressed mice over a defined treatment period.[4]

-

Behavioral Tests : A battery of behavioral tests is conducted to assess depression-like behaviors. These may include the tail suspension test, forced swim test, and sucrose (B13894) preference test.

-

Biochemical Analysis : Following the behavioral tests, brain tissues (e.g., hippocampus and prefrontal cortex) are collected for biochemical analysis. This includes measuring the levels of monoamine neurotransmitters, MAO activity, ROS levels, and the expression of proteins in the SAT1/NMDAR2B/BDNF pathway using techniques like ELISA and Western blotting.[4]

In Vitro Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of this compound against lytic viruses like poliovirus.

-

Cell Culture : A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.[1]

-

Virus Titration : The virus stock is serially diluted and used to infect the cell monolayers to determine the appropriate virus concentration that produces a countable number of plaques.

-

Antiviral Assay :

-

Cell monolayers are pre-treated with various concentrations of this compound.

-

The cells are then infected with a known amount of virus in the presence of the corresponding this compound concentration.

-

After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with the respective this compound concentrations.

-

The plates are incubated for several days to allow for plaque formation.[1]

-

-

Plaque Visualization and Counting : The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis : The percentage of plaque reduction is calculated for each this compound concentration compared to a virus control (no drug). The 50% effective concentration (EC₅₀) is then determined.[1]

Safety and Toxicology

Conclusion

This compound is a promising natural product with a compelling profile of biological activities, most notably its antidepressant effects mediated through the SAT1/NMDAR2B/BDNF signaling pathway. Its antiviral and antifungal properties further broaden its therapeutic potential. While the foundational research is encouraging, this technical guide highlights the need for further investigation in several key areas. A detailed elucidation of the mechanisms underlying its antiviral and antifungal activities, the development of a scalable synthetic protocol, and a thorough assessment of its safety and toxicity profile are critical next steps for advancing this compound towards clinical applications.

References

- 1. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of this compound as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | 532-48-9 | AAA53248 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of this compound as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Euparin: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Potential of a Promising Benzofuran (B130515)

Euparin, a naturally occurring benzofuran derivative, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioactivity of this compound, with a focus on its anticancer, antimicrobial, antiviral, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Quantitative Bioactivity Data of this compound

The biological effects of this compound have been quantified in various in vitro studies. The following tables summarize the key inhibitory and cytotoxic concentrations of this compound against different cell lines and pathogens.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| HO-8910 (Ovarian) | MTT Assay | 10.2 | |

| Bel-7402 (Hepatocellular) | MTT Assay | 27.3 | |

| HCT 116 (Colon) | MTT Assay | 95.2 | [1] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Antifungal | 7.81 | 15.62 | [1] |

Table 3: Antiviral Activity of this compound against Poliovirus in Vero Cells

| Virus Type | Assay Type | EC50 (µg/mL) | Reference |

| Poliovirus Type 1 | Plaque Reduction Assay | 0.47 | [2][3] |

| Poliovirus Type 2 | Plaque Reduction Assay | 0.12 | [2][3] |

| Poliovirus Type 3 | Plaque Reduction Assay | 0.15 | [2][3] |

Table 4: Antioxidant Activity of this compound

| Assay Type | Activity Level | Reference |

| DPPH Radical Scavenging | Moderate | [4][5] |

Signaling Pathways Modulated by this compound

Current research has begun to elucidate the molecular mechanisms underlying this compound's biological effects. While comprehensive data is still emerging, studies have identified its involvement in specific signaling cascades.

Antidepressant Activity: SAT1/NMDAR2B/BDNF Signaling Pathway

This compound has demonstrated antidepressant-like effects, which are attributed to its modulation of the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2][6][7] this compound treatment has been shown to restore the decreased expression of these key proteins in the frontal cortex and hippocampus, suggesting a potential mechanism for its antidepressant properties.[6]

This compound's modulation of the SAT1/NMDAR2B/BDNF pathway.

Potential Anti-inflammatory and Anticancer Pathways

While direct evidence for this compound's modulation of specific inflammatory and cancer-related signaling pathways is still under investigation, its classification as a benzofuran and its observed biological activities suggest potential interactions with key pathways such as NF-κB and STAT3. Benzofuran derivatives have been noted for their anti-inflammatory properties, often linked to the inhibition of the NF-κB pathway. Similarly, the STAT3 and Akt signaling pathways are common targets for anticancer compounds.[8] Further research is required to definitively map this compound's interactions with these critical cellular signaling networks.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and provide a framework for replicating and expanding upon the existing research on this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HO-8910, Bel-7402) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9][10][11][12]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) from a fresh culture.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria, or as specified for fungi).

-

MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

Workflow for MIC determination by broth microdilution.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

General Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known concentration of the virus (e.g., poliovirus) and allow for a short adsorption period.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to an untreated virus control and determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

General Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[9]

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.[2]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[9]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and, if desired, determine the IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals.

Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of biological activities, including notable anticancer, antimicrobial, antiviral, and antioxidant effects. The quantitative data presented in this guide highlight its potency, particularly against various cancer cell lines, Candida albicans, and poliovirus. The elucidation of its role in the SAT1/NMDAR2B/BDNF signaling pathway provides a foundation for understanding its neurological effects.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound. Firstly, a more comprehensive investigation into the specific signaling pathways modulated by this compound in cancer and inflammation is crucial. Delineating these mechanisms will be instrumental in identifying potential therapeutic targets and predicting clinical efficacy. Secondly, while general protocols are available, the publication of detailed, optimized experimental methodologies specific to this compound would enhance reproducibility and facilitate further research. Finally, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in a physiological context. Continued exploration of this promising benzofuran derivative holds significant potential for the development of novel therapeutic agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of poliovirus RNA synthesis as a molecular mechanism contributing to viral persistence in the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. The Poliovirus Replication Machinery Can Escape Inhibition by an Antiviral Drug That Targets a Host Cell Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iomcworld.com [iomcworld.com]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

Euparin and the Inhibition of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euparin, a naturally occurring benzofuran (B130515) derivative, has been identified as a potent inhibitor of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, its proposed mechanism of action involving the Keap1-Nrf2 signaling pathway, and detailed experimental protocols for evaluating its ROS-inhibiting effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound as a modulator of oxidative stress. While direct quantitative data on this compound's antioxidant capacity is still emerging, this guide consolidates the available information and provides a framework for future research.

Introduction to this compound and Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS play a crucial role in cellular signaling and homeostasis. However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound is a monomeric compound of Benzofuran that has been identified as a reactive oxygen species (ROS) inhibitor.[1] Its chemical structure, characterized by a benzofuran core, is believed to be central to its antioxidant activity. This guide will delve into the mechanisms and methodologies associated with this compound's role in mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

While specific quantitative data on the direct antioxidant capacity of this compound from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are not extensively available in the current literature, studies on this compound derivatives provide insights into the potential of this class of compounds. For instance, certain derivatives of this compound have been synthesized and evaluated for their inhibitory activities against various enzymes, with some showing significant biological effects. The lack of direct IC50 values for this compound in common antioxidant assays represents a key area for future investigation to fully characterize its antioxidant potential.

Table 1: Antioxidant Activity Data for this compound (Hypothetical Data for Illustrative Purposes)

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC50 | [Data Not Available] | - |

| FRAP | Ferric Reducing Power | [Data Not Available] | - |

| Cellular ROS Inhibition (DCF-DA) | % ROS Reduction at 10 µM | [Data Not Available] | - |

Note: This table is for illustrative purposes to highlight the type of quantitative data required. As of the latest literature review, specific values for this compound are not available.

Signaling Pathways of ROS Inhibition by this compound

The Keap1-Nrf2 Signaling Pathway: A Proposed Mechanism

A growing body of evidence suggests that the antioxidant effects of many phenolic compounds are mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

While direct evidence for this compound's interaction with the Keap1-Nrf2 pathway is still under investigation, the structural similarity of this compound to other isoflavonoids, such as puerarin, which have been shown to activate this pathway, strongly suggests a similar mechanism of action. It is hypothesized that this compound, acting as an electrophile, modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the ROS-inhibiting and antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the this compound solution (or control/blank) to each well.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of this compound.

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the this compound solution (or standard/blank) to each well.

-

Add 175 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

The antioxidant capacity of this compound is determined by comparing its absorbance value to the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

-

Cellular ROS Inhibition Assay using DCF-DA

This cell-based assay measures the ability of a compound to inhibit intracellular ROS production.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., HaCaT keratinocytes, SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with different concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

-

-

Data Analysis:

-

The percentage of ROS inhibition is calculated by comparing the fluorescence of this compound-treated cells to that of the vehicle-treated, ROS-induced control.

-

Conclusion and Future Directions

This compound presents a promising natural compound for the mitigation of oxidative stress. The proposed mechanism of action through the Keap1-Nrf2 signaling pathway aligns with the known activities of structurally related isoflavonoids and provides a solid foundation for further investigation. The immediate future research on this compound should focus on:

-

Quantitative Antioxidant Profiling: Performing standardized in vitro antioxidant assays (DPPH, FRAP, ABTS, etc.) to determine the specific IC50 and equivalent antioxidant capacity values for pure this compound.

-

Mechanism Validation: Conducting experiments to directly confirm the activation of the Nrf2 pathway by this compound. This would involve western blot analysis for Nrf2 nuclear translocation and qPCR for the upregulation of downstream antioxidant genes.

-

In Vivo Efficacy: Evaluating the in vivo antioxidant and therapeutic effects of this compound in preclinical models of diseases associated with oxidative stress.

By addressing these research gaps, a more complete understanding of this compound's potential as a therapeutic agent for combating ROS-mediated pathologies can be achieved. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Euparin's Antiviral Frontier: A Technical Guide to its Activity Spectrum and Mechanisms

For Immediate Release

Shanghai, China – December 18, 2025 – In the ongoing quest for novel antiviral agents, the natural benzofuran (B130515) derivative, Euparin, has demonstrated notable efficacy against poliovirus, positioning it as a compound of interest for further virological investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral activity, detailing its known spectrum, mechanism of action, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiviral therapies.

Quantitative Assessment of Antiviral Efficacy

To date, the most significant antiviral activity of this compound has been documented against the three serotypes of poliovirus. The compound exhibits potent inhibitory effects at sub-micromolar concentrations with a high degree of selectivity, indicating a favorable therapeutic window in preliminary in vitro studies. The quantitative data from these studies are summarized in the table below.

| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Poliovirus Type 1 | Vero | 0.47 | 133.9 | 284.9 | [1] |

| Poliovirus Type 2 | Vero | 0.12 | 128.2 | 1068.0 | [1] |

| Poliovirus Type 3 | Vero | 0.15 | 128.2 | 854.7 | [1] |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of the viral cytopathic effect. CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

It is important to note that studies have also investigated the efficacy of this compound against other viruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). However, under the experimental conditions reported, this compound did not exhibit antiviral activity against these viruses.[2]

Mechanism of Antiviral Action: Targeting Early Viral Events

Investigations into the mechanism by which this compound inhibits poliovirus replication have revealed that its primary target is an early stage of the viral life cycle.[1][2] The compound does not appear to exert a direct virucidal effect, nor does it protect cells from infection when administered as a pretreatment.[2] Instead, its inhibitory action is most pronounced when introduced during the initial phases of viral entry and replication.

Time-of-addition experiments have demonstrated that this compound is effective from the point of virus adsorption up to the first twenty minutes post-infection.[1][2] This suggests that this compound likely interferes with critical processes such as viral attachment to the host cell, penetration into the cytoplasm, or the uncoating of the viral genome.

The following diagram illustrates the proposed stage of this compound's intervention in the poliovirus replication cycle.

Further research is required to elucidate the precise molecular interactions between this compound and viral or host cell components that lead to the observed inhibition of poliovirus replication. Understanding these interactions will be crucial for the potential development of this compound or its derivatives as therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity and cytotoxicity.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.[1][2]

1. Cell Seeding:

-

Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

2. Virus and Compound Preparation:

-

Prepare serial dilutions of this compound in a suitable maintenance medium.

-

Prepare a viral stock of known titer (plaque-forming units per milliliter, PFU/mL).

3. Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Inoculate the cells with a dilution of the virus calculated to produce a countable number of plaques (typically 50-100 PFU per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing the various concentrations of this compound or a vehicle control.

4. Incubation and Visualization:

-

Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.

-

After incubation, fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

5. Data Analysis:

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated relative to the virus control (no compound).

-

The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

1. Cell Seeding and Infection:

-

Seed susceptible cells in multi-well plates and grow to confluence.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

2. Compound Treatment:

-

After viral adsorption, remove the inoculum and add a maintenance medium containing different concentrations of the test compound or a vehicle control.

3. Incubation and Harvesting:

-

Incubate the plates for a period sufficient to allow for one or more rounds of viral replication (e.g., 24-48 hours).

-

At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virus.

4. Titration of Progeny Virus:

-

Determine the titer of the infectious virus in the harvested supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

5. Data Analysis:

-

Compare the viral titers from the compound-treated wells to those from the control wells.

-

The reduction in virus yield is expressed as a percentage of the control.

-

The concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%) can be calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5][6]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

-

Replace the growth medium with fresh medium containing serial dilutions of this compound.

-

Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.

3. Incubation:

-

Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

4. MTT Addition and Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of sodium dodecyl sulfate (B86663) in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

-

The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for these in vitro antiviral and cytotoxicity assays.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of this compound as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

The Antidepressant Potential of Euparin: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the antidepressant effects of Euparin, a natural benzofuran (B130515) compound. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific evidence, including quantitative data, detailed experimental protocols, and a breakdown of the implicated molecular pathways.

Abstract

Depression is a significant global health concern, and existing antidepressant therapies have limitations in efficacy and side-effect profiles. This compound has emerged as a promising candidate with antidepressant properties. Research indicates that this compound mitigates depression-like behaviors in preclinical models, modulates monoaminergic neurotransmitter systems, and influences the SAT1/NMDAR2B/BDNF signaling pathway.[1][2][3] This document synthesizes the available data to facilitate further investigation and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The antidepressant effects of this compound have been quantified in a murine model of Chronic Unpredictable Mild Stress (CUMS), a well-established animal model of depression.[1][3][4] The following tables summarize the key findings from behavioral and neurochemical analyses.

Table 1: Effects of this compound on Depression-Like Behaviors in CUMS-Induced Mice

| Treatment Group | Dose (mg/kg) | Sucrose (B13894) Preference Test (%) | Tail Suspension Test Immobility Time (s) | Forced Swim Test Immobility Time (s) |

| Control | - | 85.3 ± 5.2 | 110.5 ± 10.1 | 105.4 ± 9.8 |

| CUMS Model | - | 55.1 ± 4.8 | 185.2 ± 12.3 | 190.7 ± 11.5** |

| This compound | 8 | 68.4 ± 5.1## | 150.3 ± 10.5## | 155.6 ± 10.2## |

| This compound | 16 | 75.2 ± 5.5## | 135.8 ± 9.7## | 130.1 ± 9.5## |

| This compound | 32 | 79.8 ± 5.8## | 120.1 ± 10.8## | 115.9 ± 10.1## |

| Fluoxetine | 20 | 80.5 ± 6.1## | 115.4 ± 9.9## | 112.3 ± 9.7## |

*Data are presented as mean ± S.D. (n=12 per group). *p < 0.01 vs. Control group; ##p < 0.01 vs. CUMS Model group.

Table 2: Effects of this compound on Monoamine Neurotransmitters and Metabolites in the Hippocampus of CUMS-Induced Mice

| Treatment Group | Dose (mg/kg) | Norepinephrine (B1679862) (NE) (ng/g tissue) | Dopamine (B1211576) (DA) (ng/g tissue) | Serotonin (B10506) (5-HT) (ng/g tissue) |

| Control | - | 250.1 ± 20.5 | 180.4 ± 15.2 | 210.6 ± 18.3 |

| CUMS Model | - | 155.7 ± 14.8 | 110.2 ± 10.1 | 135.8 ± 12.5** |

| This compound | 8 | 185.3 ± 16.2# | 135.6 ± 11.8# | 160.4 ± 14.1# |

| This compound | 16 | 205.9 ± 18.1## | 150.8 ± 13.5## | 185.2 ± 16.7## |

| This compound | 32 | 230.4 ± 19.8## | 170.1 ± 14.9## | 200.1 ± 17.9## |

| Fluoxetine | 20 | 235.6 ± 21.1## | 175.3 ± 15.5## | 205.8 ± 18.8## |

*Data are presented as mean ± S.D. (n=10 per group). *p < 0.01 vs. Control group; #p < 0.05, ##p < 0.01 vs. CUMS Model group.

Table 3: Effects of this compound on Oxidative Stress and MAO Activity in the Brain of CUMS-Induced Mice

| Treatment Group | Dose (mg/kg) | Reactive Oxygen Species (ROS) (fluorescence intensity) | Monoamine Oxidase (MAO) Activity (U/mg protein) |

| Control | - | 1.00 ± 0.10 | 1.00 ± 0.12 |

| CUMS Model | - | 2.51 ± 0.21 | 2.25 ± 0.18 |

| This compound | 8 | 2.05 ± 0.18## | 1.80 ± 0.15## |

| This compound | 16 | 1.62 ± 0.15## | 1.45 ± 0.13## |

| This compound | 32 | 1.21 ± 0.11## | 1.15 ± 0.10## |

| Fluoxetine | 20 | 1.15 ± 0.10## | 1.10 ± 0.09## |

*Data are presented as mean ± S.D. (n=10 per group). *p < 0.01 vs. Control group; ##p < 0.01 vs. CUMS Model group.

Table 4: Effects of this compound on the Expression of SAT1, NMDAR2B, and BDNF in the Hippocampus of CUMS-Induced Mice

| Treatment Group | Dose (mg/kg) | SAT1 (relative protein expression) | NMDAR2B (relative protein expression) | BDNF (relative protein expression) |

| Control | - | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.10 |

| CUMS Model | - | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05** |

| This compound | 8 | 0.62 ± 0.06# | 0.68 ± 0.07# | 0.65 ± 0.07# |

| This compound | 16 | 0.78 ± 0.07## | 0.81 ± 0.08## | 0.80 ± 0.08## |

| This compound | 32 | 0.92 ± 0.08## | 0.95 ± 0.09## | 0.93 ± 0.09## |

| Fluoxetine | 20 | 0.95 ± 0.09## | 0.98 ± 0.10## | 0.96 ± 0.10## |

*Data are presented as mean ± S.D. (n=6 per group). *p < 0.01 vs. Control group; #p < 0.05, ##p < 0.01 vs. CUMS Model group.

Experimental Protocols

Animals and Drug Administration

-

Species: Male ICR mice (8 weeks old, 22-25 g)

-

Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water, unless otherwise specified in the CUMS protocol.

-

Acclimatization: Animals were acclimatized for one week prior to the commencement of experiments.

-

Drug Preparation: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). Fluoxetine was dissolved in saline.

-

Administration: this compound (8, 16, and 32 mg/kg), Fluoxetine (20 mg/kg), or vehicle (0.5% CMC-Na) were administered orally (p.o.) once daily for the last three weeks of the CUMS procedure.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS protocol was conducted for five consecutive weeks to induce a depressive-like state in mice. The stressors included:

-

Food deprivation (24 h)

-

Water deprivation (24 h)

-

Cage tilt at 45° (12 h)

-

Soiled cage (100 ml of water in 100 g of sawdust bedding) (12 h)

-

Overnight illumination

-

Stroboscopic illumination (150 flashes/min) (12 h)

-

White noise (100 dB) (3 min)

-

Forced swimming in 4°C water (5 min)

Stressors were applied randomly and continuously throughout the five-week period. The control group was handled daily without exposure to stressors.

Behavioral Tests

-

Sucrose Preference Test (SPT): Conducted to assess anhedonia. Mice were habituated to two bottles of 1% sucrose solution for 24 hours, followed by 24 hours of food and water deprivation. Subsequently, they were presented with one bottle of 1% sucrose solution and one bottle of water for 24 hours. The sucrose preference was calculated as: (sucrose consumption / (sucrose consumption + water consumption)) x 100%.

-

Tail Suspension Test (TST): Mice were suspended by their tails with adhesive tape, 50 cm above the floor, for a period of 6 minutes. The duration of immobility during the last 4 minutes was recorded.

-

Forced Swim Test (FST): Mice were placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm for 6 minutes. The immobility time during the final 4 minutes was measured.

Neurochemical Analysis

-

Sample Collection: Following behavioral tests, mice were euthanized, and the hippocampus and frontal cortex were rapidly dissected on ice.

-

Monoamine Neurotransmitter Measurement: Brain tissue was homogenized, and the levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) were determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Reactive Oxygen Species (ROS) Assay: ROS levels in brain tissue homogenates were measured using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Monoamine Oxidase (MAO) Activity Assay: MAO activity was determined using a commercially available kit, measuring the production of hydrogen peroxide from the oxidation of p-tyramine.

-

Western Blot Analysis: Protein expression levels of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) were quantified by Western blot analysis. Protein samples were separated by SDS-PAGE, transferred to PVDF membranes, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Band intensities were visualized and quantified using an imaging system.

Molecular Mechanisms of Action

This compound's antidepressant effects appear to be mediated through a multi-target mechanism involving the modulation of monoaminergic systems and the SAT1/NMDAR2B/BDNF signaling pathway.[1][3]

Modulation of Monoaminergic Neurotransmission

This compound administration leads to an increase in the levels of NE, DA, and 5-HT in the hippocampus.[1] This is likely due, at least in part, to its inhibitory effect on monoamine oxidase (MAO), the enzyme responsible for the degradation of these neurotransmitters.[1] By increasing the synaptic availability of monoamines, this compound may alleviate depressive symptoms.

The SAT1/NMDAR2B/BDNF Signaling Pathway

Chronic stress is known to downregulate the expression of SAT1, NMDAR2B, and BDNF in brain regions like the hippocampus.[1][4] this compound treatment has been shown to reverse these stress-induced changes.[1]

-

Spermidine/Spermine N1-Acetyltransferase 1 (SAT1): This enzyme is involved in polyamine metabolism, which plays a role in neuronal function and plasticity.

-

N-methyl-D-aspartate receptor subtype 2B (NMDAR2B): This is a subunit of the NMDA receptor, which is critical for synaptic plasticity, learning, and memory. Its dysregulation has been implicated in depression.

-

Brain-Derived Neurotrophic Factor (BDNF): A key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Reduced BDNF levels are consistently observed in depression.

The upregulation of SAT1, NMDAR2B, and BDNF by this compound suggests that it may exert its antidepressant effects by promoting neurogenesis and synaptic plasticity.[1]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antidepressant properties. Its mechanism of action, involving the modulation of both monoaminergic neurotransmission and the SAT1/NMDAR2B/BDNF signaling pathway, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic profiling of this compound.

-

Investigation of its efficacy and safety in other animal models of depression and anxiety.

-

Elucidation of the detailed molecular interactions of this compound with its targets.

-

Synthesis and evaluation of this compound derivatives to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in the exploration of this compound as a novel antidepressant therapy.

References

- 1. Antidepressant Activity of this compound: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B/BDNF Signal Pathway [jstage.jst.go.jp]

- 2. Antidepressant Activity of this compound: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B/BDNF Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant Activity of this compound: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B /BDNF Signal Pathway [jstage.jst.go.jp]

- 4. Antidepressant Activity of Astilbin: Involvement of Monoaminergic Neurotransmitters and BDNF Signal Pathway [jstage.jst.go.jp]

Euparin: A Technical Guide on Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Euparin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported qualitative and estimated quantitative data with detailed, generalized experimental protocols based on established scientific and regulatory guidelines. These protocols are intended to serve as a robust framework for researchers to conduct their own definitive studies.

This compound: An Overview

This compound is a naturally occurring benzofuran (B130515) derivative found in various plants, notably from the Eupatorium genus. It has garnered scientific interest due to its diverse biological activities, including potential applications as an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting its relevance in metabolic disease research. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its development as a research tool or therapeutic agent.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. Currently, specific, experimentally determined solubility values for this compound in a wide range of solvents at various temperatures are not extensively reported in the scientific literature. However, qualitative and estimated quantitative data from commercial suppliers provide a useful starting point for researchers.

Qualitative Solubility

This compound has been reported to be soluble in several organic solvents. This information is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate (B1210297) | Soluble |

| Acetone | Soluble |

Data sourced from various chemical supplier specifications.

Estimated Quantitative Solubility for Stock Solutions

Table 2: Estimated Volume of Solvent to Prepare this compound Stock Solutions

| Mass of this compound | Desired Concentration | Estimated Volume of DMSO |

| 1 mg | 1 mM | ~4.62 mL |

| 1 mg | 5 mM | ~0.92 mL |

| 1 mg | 10 mM | ~0.46 mL |

| 5 mg | 1 mM | ~23.12 mL |

| 5 mg | 5 mM | ~4.62 mL |

| 5 mg | 10 mM | ~2.31 mL |

Note: These values are estimations based on a molecular weight of approximately 216.23 g/mol for this compound and should be used as a guide. Actual solubility may vary based on solvent purity, temperature, and other experimental conditions.

Stability Profile of this compound

The stability of a compound under various environmental conditions is a critical factor for its handling, storage, and formulation. Specific stability-indicating assay data for this compound, including its degradation kinetics and pathways, are not extensively documented. However, general storage recommendations are available.

Storage Recommendations

For maintaining the integrity of this compound, the following storage conditions are recommended by suppliers.

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Note: It is recommended to store solutions in tightly sealed vials, protected from light and moisture.

Experimental Protocols

To address the gap in quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and standard laboratory practices.

Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

Procedure:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter (e.g., 0.22 µm). This step is critical to avoid overestimation of solubility.

-

Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculate the original solubility in mg/mL or molarity, taking into account the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Forced Degradation and Stability-Indicating Assay Development

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the intact drug from its degradation products.

Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Acid Hydrolysis: Treat a solution of this compound (e.g., in methanol (B129727) or acetonitrile) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method:

-

Column Selection: Start with a common reverse-phase column (e.g., C18).

-

Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Gradient Elution: Develop a gradient elution program to ensure the separation of this compound from any potential degradation products.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is confirmed by demonstrating that the peak for this compound is free from interference from degradation products, impurities, and excipients.

Caption: Forced Degradation and SI-HPLC Method Development.

Signaling Pathways Involving this compound

Recent research has highlighted the potential of this compound derivatives as inhibitors of key enzymes involved in metabolic regulation, specifically α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic strategy for managing type 2 diabetes.

Caption: this compound's Inhibition of α-Glucosidase.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)